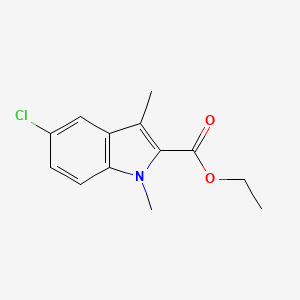

ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group at the 5th position, two methyl groups at the 1st and 3rd positions, and an ethyl ester group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Méthodes De Préparation

The synthesis of ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.

Cyclization: The substituted aniline undergoes cyclization with ethyl acetoacetate in the presence of a suitable acid catalyst to form the indole ring.

Chlorination: The indole derivative is then chlorinated at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Esterification: Finally, the esterification of the carboxylic acid group at the 2nd position is carried out using ethanol and an acid catalyst to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Analyse Des Réactions Chimiques

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate has been explored for its potential therapeutic properties. Research indicates that it may act as an inhibitor for specific biological pathways, making it a candidate for drug development targeting conditions such as cancer and viral infections. The indole structure is known for its ability to interact with various receptors, which can be exploited in designing new pharmaceuticals.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of other complex organic molecules. It can participate in various chemical reactions, including electrophilic substitutions and coupling reactions, facilitating the creation of diverse indole derivatives. Its utility in synthetic pathways makes it valuable for chemists aiming to develop new compounds with desired properties.

Studies have shown that this compound exhibits a range of biological activities:

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication through interaction with viral proteins or host cell receptors.

- Anticancer Activity : Its ability to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a potential anticancer agent.

- Antimicrobial Effects : The compound has also been evaluated for its effectiveness against various bacterial strains, indicating possible applications in developing new antibiotics.

Material Science

In addition to its biological applications, this compound is being investigated for use in specialty chemicals and materials. Its unique chemical properties may allow it to be incorporated into polymers or coatings that require specific functionalities.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry investigated the antiviral properties of this compound against influenza virus strains. The results indicated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Anticancer Research

Research conducted at a leading cancer research institute evaluated the effects of this compound on various cancer cell lines. The findings demonstrated that it induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential role as an anticancer therapeutic agent.

Case Study 3: Synthesis of Indole Derivatives

A comprehensive study focused on the synthetic utility of this compound in creating novel indole derivatives. The research outlined several reaction pathways that successfully yielded compounds with enhanced biological activities, showcasing the importance of this intermediate in medicinal chemistry.

Mécanisme D'action

The mechanism of action of ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, indole derivatives are known to inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune regulation and cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate can be compared with other similar indole derivatives, such as:

Ethyl 5-chloro-2-indolecarboxylate: Similar structure but lacks the methyl groups at the 1st and 3rd positions.

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxy group at the 5th position and a methyl group at the 2nd position.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an amino group at the 6th position and an isobutoxy group at the 4th position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Activité Biologique

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Antiviral : Potential activity against viral infections.

- Anticancer : Inhibitory effects on cancer cell proliferation.

- Anti-inflammatory : Modulation of inflammatory pathways.

These activities are primarily attributed to the compound's ability to interact with multiple biological targets, influencing various cellular processes.

Target Interaction

The compound binds with high affinity to several receptors and enzymes, which facilitates its biological effects. Notably, indole derivatives like this compound are known to modulate the activity of:

- Cytochrome P450 enzymes : Involved in drug metabolism.

- MAPK/ERK signaling pathway : Critical for cell proliferation and differentiation.

Mode of Action

The interactions lead to alterations in cellular signaling pathways and gene expression. For instance, this compound has been shown to influence apoptotic pathways and cell cycle regulation by modulating the expression of related genes.

Enzyme Interaction

This compound interacts with various enzymes through binding at active sites, which can result in either inhibition or activation. Such interactions are crucial for understanding its pharmacological profile. The compound's ability to inhibit specific enzymes may contribute to its anticancer and antimicrobial properties.

Cellular Effects

The compound's influence on cellular processes includes:

- Modulation of signaling pathways (e.g., MAPK/ERK).

- Alteration in gene expression related to apoptosis and cell cycle control.

- Impact on metabolic processes within cells.

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound. Here are some key findings:

Propriétés

IUPAC Name |

ethyl 5-chloro-1,3-dimethylindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-4-17-13(16)12-8(2)10-7-9(14)5-6-11(10)15(12)3/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTADIMUUPPIHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.